4-(((3-(Trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid
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Overview
Description
4-(((3-(Trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid is a complex organic compound characterized by its trifluoromethyl group and sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((3-(Trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted phenyl compound. This is followed by the introduction of the sulfonamide group and the benzoic acid moiety. Common reagents used in these reactions include trifluoromethylating agents, sulfonamide precursors, and carboxylic acid derivatives. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium(VI) oxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.
Biology: In biological research, the compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its sulfonamide group is particularly useful in the development of enzyme inhibitors.
Medicine: The compound has potential applications in the pharmaceutical industry, where it can be used to develop new drugs. Its trifluoromethyl group can enhance the metabolic stability and binding affinity of drug molecules.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism by which 4-(((3-(Trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances binding affinity and selectivity, while the sulfonamide group provides additional interactions with the enzyme.
Molecular Targets and Pathways: The compound can target various enzymes and receptors, depending on its application. In drug development, it may interact with specific receptors or enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Trifluoromethylbenzoic Acid: Similar in structure but lacks the sulfonamide group.
Sulfonamide Derivatives: Similar in the sulfonamide moiety but differ in the aromatic ring structure.
Fluorinated Benzoic Acids: Similar in the benzoic acid core but differ in the position and number of fluorine atoms.
Uniqueness: 4-(((3-(Trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid is unique due to the combination of the trifluoromethyl group and the sulfonamide group on the same molecule. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Biological Activity
4-(((3-(Trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid (CAS 690645-93-3) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C15H12F3NO4S, with a molecular weight of approximately 359.319 g/mol. The compound features a trifluoromethyl group and a sulfonamide moiety, which are known to enhance biological activity in various contexts.
Property | Value |
---|---|
Molecular Formula | C15H12F3NO4S |
Molecular Weight | 359.319 g/mol |
Melting Point | 219°C - 220°C |
Purity | 95%+ |
Biological Activity Overview
The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the sulfonamide group can participate in hydrogen bonding and ionic interactions with biomolecules.
1. Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. The presence of the trifluoromethyl group may further enhance these effects by increasing the compound's affinity for bacterial enzymes.
2. Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of various enzymes, including Dipeptidyl Peptidase-4 (DPP-4). DPP-4 inhibitors are crucial in managing type 2 diabetes mellitus by enhancing incretin levels, which help regulate blood sugar levels. The structure-activity relationship (SAR) studies suggest that modifications such as adding trifluoromethyl groups can significantly enhance the inhibitory potency against DPP-4 compared to non-fluorinated analogs .
Case Study 1: DPP-4 Inhibition
A study published in the Journal of Medicinal Chemistry explored various fluorinated compounds as DPP-4 inhibitors. It was found that compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating promising inhibitory activity against DPP-4 .
Case Study 2: Anticancer Activity
Another area of interest is the anticancer potential of this compound. Research has indicated that similar sulfonamide derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. The trifluoromethyl substitution may contribute to enhanced cellular uptake and bioavailability .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like DPP-4, it disrupts normal enzymatic function.
- Induction of Apoptosis : Through modulation of signaling pathways associated with cell survival and death.
- Antimicrobial Action : By targeting bacterial folate synthesis pathways.
Properties
IUPAC Name |
4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c16-15(17,18)12-2-1-3-13(8-12)24(22,23)19-9-10-4-6-11(7-5-10)14(20)21/h1-8,19H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULRKVYOEFOBSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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